![molecular formula C25H24N6O2 B2610769 5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide CAS No. 1239069-08-9](/img/structure/B2610769.png)
5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide
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Description
5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide is a useful research compound. Its molecular formula is C25H24N6O2 and its molecular weight is 440.507. The purity is usually 95%.
BenchChem offers high-quality 5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Stereochemistry and Pharmacological Profile Improvement
Stereochemistry plays a crucial role in the pharmacological profile of compounds. Studies have shown that enantiomerically pure compounds based on pyrrolidin-2-one pharmacophore, similar in structure to the specified compound, demonstrate significant biological advantages. These include improved memory processes and attenuation of cognitive function impairment associated with various conditions. The synthesis of enantiomerically pure compounds and their pharmacological testing highlight the importance of stereochemistry in designing more effective drug substances (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a component of the specified compound, is extensively used in medicinal chemistry for its versatility in drug discovery. It contributes to stereochemistry, pharmacophore space exploration, and three-dimensional coverage, enhancing the biological profile of drug candidates. Various synthetic strategies and the influence of steric factors on biological activity of pyrrolidine derivatives underline its significance in developing new compounds with diverse biological profiles (Li Petri et al., 2021).
Cytochrome P450 Isoforms Inhibition
Cytochrome P450 enzymes are critical in drug metabolism, affecting the pharmacokinetics of many drugs. Selective inhibition of these enzymes can prevent drug-drug interactions and enhance the therapeutic efficacy of drugs. Research on inhibitors of cytochrome P450 isoforms, including compounds with structures similar to the specified compound, helps in understanding how to design selective inhibitors for various CYP isoforms, optimizing drug safety and efficacy (Khojasteh et al., 2011).
Synthesis of Heterocycles
Compounds with pyrazolidine structures serve as key intermediates in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. The unique reactivity of such compounds allows for the development of versatile synthetic routes to produce a wide range of heterocyclic compounds and dyes, demonstrating the importance of this scaffold in medicinal chemistry (Gomaa & Ali, 2020).
properties
IUPAC Name |
5-(3-methoxyphenyl)-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O2/c1-33-20-9-5-7-18(15-20)22-16-23(29-28-22)25(32)26-19-8-4-6-17(14-19)21-10-11-24(30-27-21)31-12-2-3-13-31/h4-11,14-15,22-23,28-29H,2-3,12-13,16H2,1H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYWGNZXRIWYLOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(NN2)C(=O)NC3=CC=CC(=C3)C4=NN=C(C=C4)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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